molecular formula C18H18ClNO4S B8353270 [2-[(4-Chlorophenyl)sulfonylaminomethyl)indan-5-yl]acetic acid

[2-[(4-Chlorophenyl)sulfonylaminomethyl)indan-5-yl]acetic acid

Cat. No. B8353270
M. Wt: 379.9 g/mol
InChI Key: PNAKMOCXPDQBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750524

Procedure details

Suspended in 50 ml of 1N sodium hydroxide were 16.5 g of ethyl [2-[(4-chlorophenyl)sulfonylaminomethyl]indan-5-yl]-acetate, and the suspension was heated at 80° C. for 1 hour. After cooling, hydrochloric acid was added to the suspension to acidify it. A crystal deposited was collected by filtration. The crystal was recrystallized from 80% ethanol to obtain 14.0 g of the title compound as a colorless needle crystal. Yield: 91%.
Name
ethyl [2-[(4-chlorophenyl)sulfonylaminomethyl]indan-5-yl]-acetate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH:13]2[CH2:21][C:20]3[C:15](=[CH:16][CH:17]=[C:18]([CH2:22][C:23]([O:25]CC)=[O:24])[CH:19]=3)[CH2:14]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.Cl>[OH-].[Na+]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([NH:11][CH2:12][CH:13]2[CH2:21][C:20]3[C:15](=[CH:16][CH:17]=[C:18]([CH2:22][C:23]([OH:25])=[O:24])[CH:19]=3)[CH2:14]2)(=[O:10])=[O:9])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
ethyl [2-[(4-chlorophenyl)sulfonylaminomethyl]indan-5-yl]-acetate
Quantity
16.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCC1CC2=CC=C(C=C2C1)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
A crystal deposited was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystal was recrystallized from 80% ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)NCC1CC2=CC=C(C=C2C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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